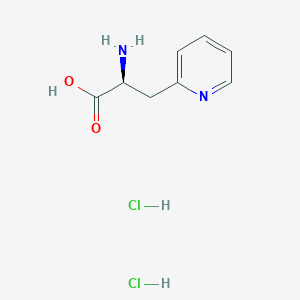![molecular formula C11H13N3O2 B3080352 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine CAS No. 1082893-06-8](/img/structure/B3080352.png)
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine
Overview
Description
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine, also known as MEOPA, is a synthetic compound that has gained a lot of attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine exerts its pharmacological effects by binding to the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory actions of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine enhances the activity of the GABA-A receptor, leading to increased inhibition of neuronal activity and reduced excitability.
Biochemical and Physiological Effects
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine has been shown to have a range of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and improving cognitive function. 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful stimuli.
Advantages and Limitations for Lab Experiments
4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor, which allows for precise control of neuronal activity. However, 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine also has some limitations, including its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine, including further studies on its mechanism of action, its potential use in the treatment of neurodegenerative disorders, and its potential use as an analgesic in clinical settings. Additionally, further studies on the toxicity and safety of 4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine are needed to fully understand its potential as a therapeutic agent.
properties
IUPAC Name |
4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)15-9-5-3-8(4-6-9)10-11(12)14-16-13-10/h3-7H,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIANLBCFBMUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine](/img/structure/B3080289.png)

![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)

![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)
![8-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3080336.png)

![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)
